4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole
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Overview
Description
4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other electronic materials due to its electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and other biochemical processes, providing insights into the mechanisms of action of various biological systems.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved in these effects depend on the specific targets and the biological context in which the compound is used.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
4-(4-Chlorophenyl)-1,2,3-thiadiazole: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.
5-(Methylsulfanyl)-1,2,3-thiadiazole:
4-(4-Methylphenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole: Contains a methyl group instead of a chlorine atom, which can alter its chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-methylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c1-13-9-8(11-12-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBUVBVHRNLDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=NS1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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